Positional Isomer Differentiation: 3-Aniline vs. 4-Aniline Imidazo[1,2-a]pyridine Analogs
The meta-substituted aniline moiety in 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline confers distinct physicochemical properties compared to the para-substituted 4-aniline analog. The target compound exhibits a predicted ACD/LogP of 2.30 and a topological polar surface area (TPSA) of approximately 43 Ų . In contrast, the 4-(imidazo[1,2-a]pyridin-2-yl)aniline positional isomer, which lacks the 7-methyl group and places the aniline in the para position, exhibits different hydrogen bonding and lipophilicity profiles [1]. These differences in LogP and TPSA directly influence membrane permeability predictions and oral bioavailability potential according to Lipinski's Rule of Five criteria [2].
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.30 (predicted) |
| Comparator Or Baseline | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (different LogP profile; exact predicted value not available for direct comparison) |
| Quantified Difference | Not calculable (incomplete comparator dataset) |
| Conditions | ACD/Labs Percepta Platform predicted values; ChemSpider database |
Why This Matters
For medicinal chemistry campaigns, the meta-aniline orientation affects the trajectory of the pendant amine group relative to the imidazo[1,2-a]pyridine core, altering hydrogen bonding geometry with kinase hinge regions and influencing selectivity profiles.
- [1] PubChem. 4-(Imidazo[1,2-a]pyridin-2-yl)aniline. CID:53410668. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
